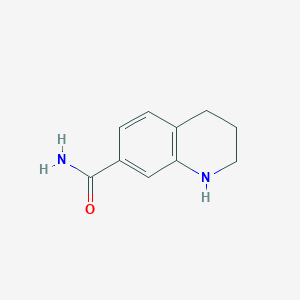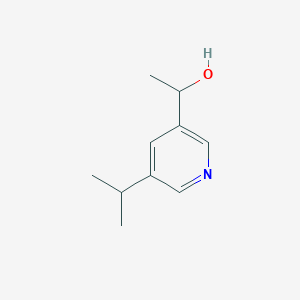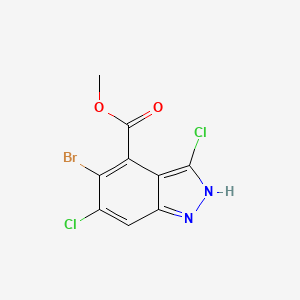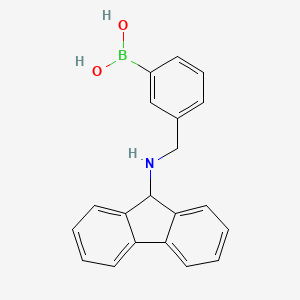
(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a fluorenyl group via an aminomethyl linkage. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts acylation of fluorene with an appropriate acyl chloride.
Aminomethylation: The fluorenyl group is then aminomethylated using formaldehyde and an amine to introduce the aminomethyl linkage.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the fluorenyl group or the aminomethyl linkage, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced fluorenyl derivatives or aminomethyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules. The boronic acid group can interact with biological molecules, such as enzymes and receptors, through these reversible interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative with a similar fluorenyl group.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: A derivative with an additional allyloxy group.
Uniqueness: (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is unique due to its specific combination of a boronic acid group, a phenyl ring, and a fluorenyl group. This structure provides distinct reactivity and applications compared to other similar compounds, particularly in its ability to participate in Suzuki-Miyaura cross-coupling reactions and its potential use in BNCT.
Propiedades
Número CAS |
921198-23-4 |
|---|---|
Fórmula molecular |
C20H18BNO2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
[3-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)15-7-5-6-14(12-15)13-22-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20,22-24H,13H2 |
Clave InChI |
RXVMLBSULWNSDB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


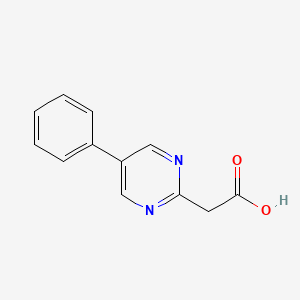
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)

![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)
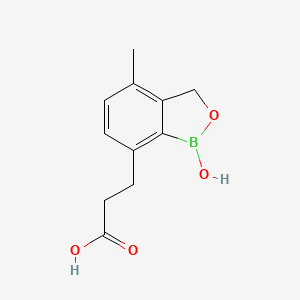
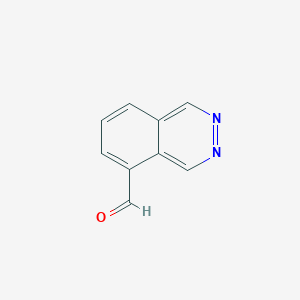
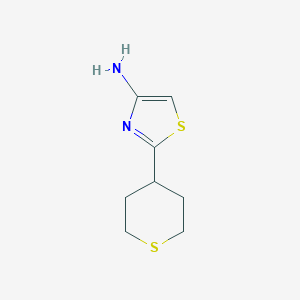
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
